![molecular formula C18H18F3N3O B2571898 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2310102-31-7](/img/structure/B2571898.png)
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyrazole ring, and incorporation of the trifluoromethyl group. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Inhibition of NAAA
The primary application of this compound lies in its ability to inhibit NAAA, an enzyme that regulates the levels of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Research indicates that inhibiting NAAA can enhance the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .
Key Findings:
- The compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM), indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
- Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole and azabicyclo structures can significantly enhance the compound's pharmacological profile, leading to more effective inhibitors .
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding how the compound behaves in biological systems. Studies have demonstrated favorable pharmacokinetic properties, including good absorption and distribution characteristics, which are essential for therapeutic efficacy .
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | High |
Half-life | Moderate |
Metabolism | Hepatic |
Excretion | Renal |
Case Study 1: Anti-inflammatory Efficacy
A study focused on the anti-inflammatory effects of this compound demonstrated its effectiveness in reducing inflammation in animal models. The results indicated that treatment with this compound led to a significant decrease in inflammatory markers compared to controls, supporting its potential use in clinical settings .
Case Study 2: Structural Modifications
Further research into structural modifications has yielded derivatives with enhanced potency and selectivity for NAAA inhibition. For example, modifications to the phenyl ring and incorporation of various side chains have resulted in compounds with improved lipophilicity and bioavailability, making them more suitable for therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-8-benzoyl-8-azabicyclo[3.2.1]octane: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
3-(1H-pyrazol-1-yl)-8-[3-(methyl)benzoyl]-8-azabicyclo[3.2.1]octane: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable target for further research and development .
Biological Activity
3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane, with CAS number 2310102-31-7, is a complex organic compound characterized by a unique bicyclic structure that incorporates pyrazole and trifluoromethyl functionalities. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and development.
- Molecular Formula: C₁₈H₁₈F₃N₃O
- Molecular Weight: 349.3 g/mol
- Structural Features: The compound features an azabicyclo[3.2.1]octane framework, which is significant for its biological interactions due to the presence of both the pyrazole and trifluoromethyl groups .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its potential as a pharmacological agent. The unique structural properties suggest that it may interact with multiple biological targets, making it a candidate for therapeutic applications.
Research indicates that compounds with similar structural motifs often exhibit activity through:
- Receptor Modulation: Interactions with specific receptors such as endothelin receptors have been noted, where similar azabicyclo compounds have shown selective antagonism .
- Enzyme Inhibition: The compound's ability to inhibit specific enzymes could be linked to its structural characteristics, which may allow for effective binding and modulation of enzyme activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of structurally related compounds, providing insights into the potential applications of this compound:
-
Endothelin Receptor Antagonism:
- A related compound demonstrated high selectivity for the endothelin ET(A) receptor, exhibiting a >10,000-fold higher affinity compared to the ET(B) receptor. This suggests that similar compounds may also possess significant receptor selectivity, making them suitable candidates for treating conditions like pulmonary hypertension .
- In Vitro and In Vivo Activity:
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the potential advantages of this compound:
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
8-(3,5-difluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane | Not listed | CHFNO | 317.34 |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | 220461-85-8 | CHClFNO | 274.63 |
ETP-508 (related azabicyclo compound) | Not listed | Not specified | Not specified |
This table illustrates how this compound compares with other compounds that share structural features but may differ in their biological activities and therapeutic potentials.
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)13-4-1-3-12(9-13)17(25)24-14-5-6-15(24)11-16(10-14)23-8-2-7-22-23/h1-4,7-9,14-16H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFZXXTUFIVLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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